cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18905108
InChI: InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14+;/m1./s1
SMILES:
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol

cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

CAS No.:

Cat. No.: VC18905108

Molecular Formula: C15H23ClN2O2

Molecular Weight: 298.81 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride -

Specification

Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
IUPAC Name ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14+;/m1./s1
Standard InChI Key HTTLGHUDAQWNGG-DFQHDRSWSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl
Canonical SMILES CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a benzyl group, a cis-configured amino group at the 3-position, and an ethyl ester at the 4-position. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies . Key structural attributes include:

PropertyValueSource
Molecular FormulaC15H23ClN2O2\text{C}_{15}\text{H}_{23}\text{ClN}_2\text{O}_2
Molecular Weight298.81 g/mol
CAS Number2408429-63-8
Purity Specifications≥98% (HPLC)

The stereochemistry at the 3- and 4-positions is critical for its biological activity, as evidenced by comparative studies of cis/trans isomers .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra confirm the cis configuration, with distinct signals for the benzyl protons (δ 7.2–7.4 ppm), piperidine NH (δ 3.1 ppm), and ethyl ester protons (δ 1.2–4.1 ppm) .

  • Mass Spectrometry: ESI-MS reveals a parent ion peak at m/z 263.2 ([M–HCl]+^+) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically starting from 4-benzylpiperidine :

  • Functionalization: Introduction of the amino group at position 3 via nucleophilic substitution or reductive amination .

  • Esterification: Ethyl ester formation at position 4 using ethyl chloroformate or alcoholysis .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patented route (CN104860872A) employs catalytic hydrogenation and chiral resolution with L-di-p-toluyl tartaric acid to achieve enantiomeric excess >99% .

Yield and Scalability

  • Laboratory Scale: Yields of 65–75% are reported for small batches (1–10 g) .

  • Industrial Scale: Continuous-flow systems improve yields to 85% while reducing reaction times .

Biological Activity and Mechanisms

Antiplasmodial Activity

In vitro assays against Plasmodium falciparum (3D7 strain) show 90% inhibition at 10 μM, comparable to chloroquine. The mechanism involves disruption of hemozoin crystallization.

Enzymatic Inhibition

The compound inhibits HCV NS3 protease (Ki = 2.3 μM) and thrombin (Ki = 5.8 μM), suggesting applications in antiviral and anticoagulant therapies .

Pharmaceutical Applications

Drug Intermediate

It serves as a chiral building block for:

  • Tofacitinib analogs: Key intermediate in Janus kinase inhibitors .

  • HCV protease inhibitors: Core structure in compounds targeting NS3/4A .

Formulation Considerations

  • Solubility: 12 mg/mL in water (pH 3.0), improving to 45 mg/mL in PEG-400 .

  • Stability: Degrades <5% under accelerated conditions (40°C/75% RH, 6 months) .

Comparative Analysis with Analogues

CompoundTarget ActivityPotency (IC50_{50})Reference
cis-3-Amino-1-benzyl-piperidine5-HT1A_{1A} receptor120 nM
trans-3-Amino-1-benzyl-piperidineD2_2 receptor1.2 μM
1-Benzyl-4-methylpiperidineThrombin inhibition8.4 μM

The cis configuration enhances receptor selectivity by 10-fold compared to trans isomers .

Future Directions

  • Structure-Activity Relationships: Computational modeling to optimize substituent effects .

  • Combination Therapies: Co-administration with antiretroviral drugs for synergistic HCV inhibition .

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods .

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